
1-Miristiloil-2-estearoil-sn-glicerol-3-fosfocolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of phospholipids like MSPC can be achieved through various chemical and enzymatic methods. A notable approach for synthesizing phospholipids with specific acyl chain compositions involves the use of phospholipase enzymes, which allow for precise acyl chain positioning, demonstrating the utility of enzymes in the synthesis of complex lipids (Duclos, 2010). Furthermore, the regioselective and stereoselective synthesis of phospholipids has been achieved through a combination of enzymatic and chemical steps, highlighting the advancement in synthetic methodologies for obtaining phospholipids with defined structures (Baba et al., 1990).
Molecular Structure Analysis
The molecular structure of MSPC plays a critical role in its biophysical behavior. Studies utilizing nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) have provided insights into the micellar and liquid crystalline phases of phospholipids, revealing the influence of acyl chain composition on the phase behavior and aggregate structure of phospholipids in aqueous environments (Eriksson et al., 1987).
Chemical Reactions and Properties
MSPC participates in various chemical reactions typical of phospholipids, including hydrolysis by phospholipase enzymes. The reactivity of MSPC with these enzymes can provide insights into membrane metabolism and the roles of specific phospholipids in cellular processes. The enzymatic hydrolysis of phospholipids has been studied to understand the specificity and mechanism of action of enzymes such as phospholipase A2 (Deka et al., 1986).
Physical Properties Analysis
The physical properties of MSPC, including phase behavior and membrane dynamics, are crucial for its function in biological membranes. Differential scanning calorimetry and X-ray diffraction studies have shown that MSPC and similar phospholipids exhibit distinct phase transitions and packing arrangements in bilayers, which are influenced by the acyl chain composition and hydration levels (Jones et al., 2012).
Chemical Properties Analysis
The chemical properties of MSPC, such as its reactivity towards oxidative stress and its role in signaling pathways, are areas of active research. Phospholipids can undergo oxidation, affecting membrane properties and signaling functions. Studies on the oxidation of phospholipids and their derivatives highlight the chemical reactivity and potential biological implications of these processes (Bogojevic & Leung, 2020).
Aplicaciones Científicas De Investigación
Biomarcador para la enfermedad relacionada con IgG4
SMPC se ha identificado como un posible biomarcador para la enfermedad relacionada con IgG4 (IgG4-RD), una condición fibroinflamatoria inmunomediada compleja . Puede ayudar a distinguir la IgG4-RD de otras enfermedades como el cáncer de páncreas y el síndrome de Sjögren, que a menudo imitan la IgG4-RD y pueden conducir a un diagnóstico erróneo .
Predicción de la recaída en la IgG4-RD
Una combinación de varios metabolitos, incluido el 1-(1z-hexadecenil)-sn-glicerol-3-fosfocolina, ha mostrado un valor moderado en la predicción de la recaída en pacientes con IgG4-RD . Esto podría ser crucial en el manejo de la enfermedad y la mejora de los resultados para los pacientes .
Composición de las bicapas de los liposomas
SMPC es una fosfatidilcolina químicamente definida que puede usarse para componer las bicapas de fosfolípidos de los liposomas . Esto es importante en los sistemas de administración de fármacos donde los liposomas se utilizan para encapsular y administrar fármacos a partes específicas del cuerpo .
Unión de la hematoporfirina
Se ha investigado la unión de la hematoporfirina (HP) a los liposomas compuestos de SMPC a diferentes temperaturas . Esto es significativo en la terapia fotodinámica, una modalidad de tratamiento para el cáncer, donde la HP se utiliza como fotosensibilizador .
5. Inhibición de la histona desacetilasa 3 (HDAC3) Se ha encontrado que SMPC inhibe la actividad de HDAC3 . HDAC3 es una enzima que juega un papel clave en la regulación de la expresión génica, y su inhibición tiene implicaciones en el tratamiento de enfermedades como el cáncer .
6. Inhibición del transductor de señales y activador de la transcripción 3 (STAT3) SMPC inhibe la fosforilación de STAT3 . STAT3 es una proteína que juega un papel crucial en muchos procesos celulares como el crecimiento celular y la apoptosis, y su inhibición puede tener beneficios terapéuticos en enfermedades como la leucemia mieloide crónica .
Mecanismo De Acción
Target of Action
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . They are a major component of biological membranes and can be used by cells in the production of lipid second messengers .
Mode of Action
MSPC, being a phospholipid, is involved in the formation of lipid bilayers, a fundamental component of cell membranes . It can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .
Biochemical Pathways
As a component of cell membranes, MSPC plays a crucial role in the structure and function of cells. It contributes to the fluidity and integrity of the membranes, and influences the function of proteins within the membrane .
Pharmacokinetics
As a lipid, it is likely to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the bloodstream .
Result of Action
The primary result of MSPC’s action is the formation and maintenance of cellular membranes. This is essential for the survival and function of all cells .
Action Environment
The action of MSPC can be influenced by various environmental factors. For example, the phase transition temperature, which is the temperature at which MSPC changes from the gel to the liquid crystalline phase, has been reported to be 30°C . This suggests that temperature can influence the state of MSPC in biological membranes, potentially affecting its function .
Propiedades
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQXZHDAGZOEO-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997705 | |
| Record name | 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(14:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
76343-22-1 | |
| Record name | 1-Myristoyl-2-stearoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-MYRISTOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WU8H3TG2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) in the formulation of thermosensitive liposomes?
A: MSPC is a phospholipid that serves as a critical component of the lipid bilayer in thermosensitive liposomes (TSLs). In the study by [], MSPC, along with other lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG (2000)), forms the structural basis of the liposome. The specific molar ratio of these lipids (57:40:30:3 for DPPC:MSPC:Cholesterol:DSPE-mPEG) is crucial for achieving the desired thermosensitive properties. These liposomes are designed to release their payload, in this case, the anti-cancer drug daunorubicin, in response to mild hyperthermia.
Q2: How does the composition of the liposome, including the presence of MSPC, contribute to its thermosensitivity?
A: The thermosensitivity of the liposomes arises from the phase transition behavior of the lipid mixture. Each lipid has a characteristic transition temperature at which it shifts from a gel-like ordered state to a more fluid liquid crystalline state. The combination and ratio of DPPC, MSPC, cholesterol, and DSPE-mPEG (2000) are chosen to achieve a phase transition temperature slightly above body temperature. When exposed to mild hyperthermia, the liposomes undergo a phase transition, increasing their permeability and facilitating the release of the encapsulated daunorubicin [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



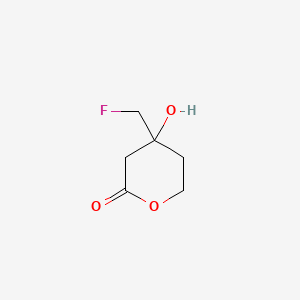
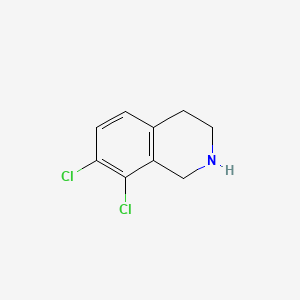
![N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide](/img/structure/B1218975.png)
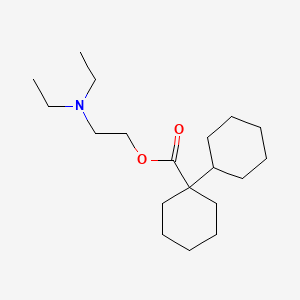
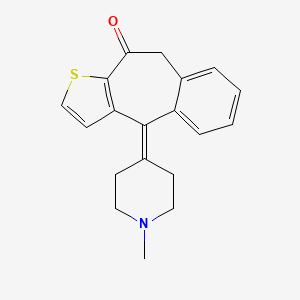
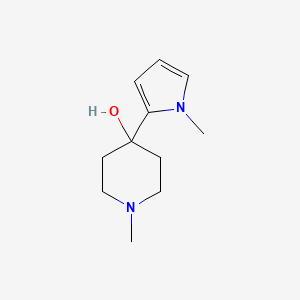


![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-id-4-yl)phosphinic acid](/img/structure/B1218983.png)
![4-{[1,3-Bis(hexadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B1218985.png)
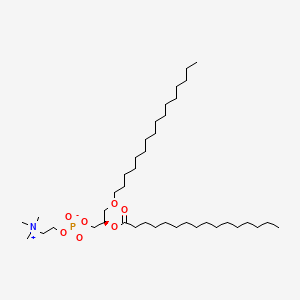
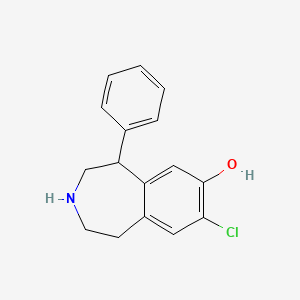

![5-[(3S,5R,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1218994.png)